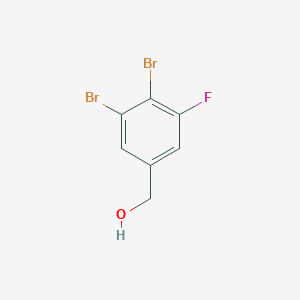

3,4-Dibromo-5-fluorobenzyl alcohol

Description

This analysis assumes the compound in question is 2,4-Dibromo-5-fluorobenzyl alcohol based on available data.

Molecular Formula: C₇H₅Br₂FO

Molecular Weight: 283.92 g/mol

Physical Properties:

- Density: 2.0 ± 0.1 g/cm³

- Boiling Point: 308.8 ± 37.0 °C (760 mmHg)

- LogP: 2.43 (indicating moderate lipophilicity)

- Vapor Pressure: 0.0 ± 0.7 mmHg at 25°C .

This brominated and fluorinated benzyl alcohol is used industrially as an intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and fine chemicals .

Properties

IUPAC Name |

(3,4-dibromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIQFCDXNVERRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Fluorobenzyl Alcohol Derivatives

One common approach to synthesizing 3,4-Dibromo-5-fluorobenzyl alcohol involves the bromination of a fluorobenzyl alcohol precursor. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction proceeds via a free radical mechanism, introducing bromine atoms at the 3 and 4 positions of the benzene ring.

| Reagents | Conditions | Yield |

|---|---|---|

| NBS | CCl4, benzoyl peroxide, room temperature | 60-70% |

| Fluorobenzyl alcohol | Radical initiator, solvent | Variable |

Reduction of Dibromofluorobenzoyl Halides

Another method involves the reduction of 3,4-dibromo-5-fluorobenzoyl halides using hydride complexes. This approach is similar to that used for the synthesis of 3-bromo-4-fluorobenzyl alcohol , where sodium boranate or lithium alanate can be employed as the reducing agent in the presence of a diluent like isopropanol.

| Reagents | Conditions | Yield |

|---|---|---|

| 3,4-Dibromo-5-fluorobenzoyl halide | Sodium boranate, isopropanol, 0-50°C | 80-90% |

| Hydride complex | Diluent, catalyst (optional) | Variable |

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Factors such as temperature, solvent choice, and the presence of catalysts can significantly influence the outcome of the synthesis.

Temperature Control

Temperature control is vital, especially in bromination reactions, where high temperatures can lead to over-bromination or side reactions. Typically, temperatures between 0°C and 50°C are preferred for hydride reductions.

Solvent Selection

The choice of solvent can affect the solubility of reagents and the stability of intermediates. Solvents like isopropanol or tetrahydrofuran (THF) are commonly used due to their ability to dissolve a wide range of compounds and facilitate smooth reactions.

Catalysts and Additives

Catalysts or additives may be used to enhance reaction rates or selectivity. For instance, phase transfer catalysts can improve the efficiency of reactions involving hydride complexes by facilitating the transfer of hydride ions across phase boundaries.

Purification Methods

After synthesis, purification is essential to obtain high-purity 3,4-Dibromo-5-fluorobenzyl alcohol . Common methods include:

- Vacuum Distillation : Effective for removing volatile impurities.

- Column Chromatography : Useful for separating non-volatile impurities.

- Crystallization : Can be used to purify the compound further by exploiting differences in solubility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-Dibromo-5-fluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding benzyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 3,4-Dibromo-5-fluorobenzaldehyde or 3,4-Dibromo-5-fluorobenzoic acid.

Reduction: Formation of 3,4-Dibromo-5-fluorobenzyl derivatives.

Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

3,4-Dibromo-5-fluorobenzyl alcohol is widely used in scientific research due to its unique chemical properties. It is employed in:

Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: In the development of biochemical probes and studying enzyme interactions.

Medicine: For the synthesis of potential pharmaceutical compounds and drug discovery.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key compounds for comparison include:

Key Observations:

- Bromine vs. Chlorine : Bromine substituents increase molecular weight and boiling point compared to chlorine analogs. For example, 2,4-Dibromo-5-fluoro has a boiling point ~100°C higher than 3-Chloro-2-fluoro due to bromine’s polarizability and larger atomic radius .

- Methoxy Groups : Compounds like 5-Fluoro-2-methoxybenzyl alcohol exhibit lower LogP values (predicted ~1.8) and enhanced water solubility, making them suitable for applications in cosmetics or food additives .

- Positional Isomerism : 2-Bromo-6-fluorobenzyl alcohol (Br at 2, F at 6) has a lower boiling point (~250–270°C estimated) compared to 2,4-Dibromo-5-fluoro due to reduced steric hindrance and weaker intermolecular forces .

Industrial and Commercial Relevance

- 2,4-Dibromo-5-fluorobenzyl alcohol : Marketed as an industrial-grade reagent (99% purity) in 25 kg drums, priced at ~¥13,000/g. Applications include flame retardants and agrochemicals .

- 3-Chloro-2-fluorobenzyl alcohol : Available at similar purity and packaging, used in electronic materials and polymer additives .

- 5-Fluoro-2-methoxybenzyl alcohol : Higher cost due to niche applications in fragrances and asymmetric synthesis .

Biological Activity

3,4-Dibromo-5-fluorobenzyl alcohol is a halogenated aromatic compound with significant biological activity, making it a valuable subject of study in medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

3,4-Dibromo-5-fluorobenzyl alcohol has the molecular formula C₈H₈Br₂F O and a molecular weight of approximately 251.96 g/mol. Its structure consists of a benzyl alcohol moiety substituted with two bromine atoms at the 3 and 4 positions and a fluorine atom at the 5 position. These halogen substituents influence the compound's reactivity and interaction with biological targets.

The biological activity of 3,4-Dibromo-5-fluorobenzyl alcohol is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form both covalent and non-covalent bonds, modulating the activity of these biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, it has shown reversible inhibition of CYP3A4 with an IC₅₀ value of 0.34 μM, indicating potential for drug-drug interactions .

- Signal Transduction Modulation : By interacting with signal transduction pathways, it can affect cellular responses to external stimuli, influencing processes such as gene expression and metabolic regulation.

Biological Activity

Research indicates that 3,4-Dibromo-5-fluorobenzyl alcohol exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that halogenated benzyl alcohols possess antimicrobial activity against a range of pathogens. The presence of bromine and fluorine enhances their efficacy by increasing lipophilicity and binding affinity to microbial targets.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through modulation of apoptotic pathways. It has been evaluated for its ability to inhibit tumor growth in vitro.

Case Studies

Several studies have highlighted the biological relevance of 3,4-Dibromo-5-fluorobenzyl alcohol:

- Inhibition of Protein Tyrosine Phosphatase : A study demonstrated that derivatives of this compound could inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes treatment. The reported IC₅₀ was significantly lower than that of known inhibitors .

- Cytotoxicity Assays : In vitro assays showed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve oxidative stress induction leading to cell death.

Comparative Analysis

To understand the unique properties of 3,4-Dibromo-5-fluorobenzyl alcohol, it is beneficial to compare it with similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.